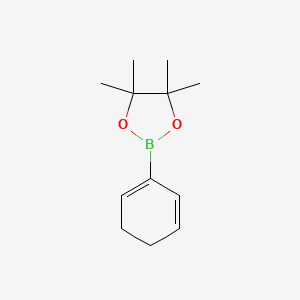![molecular formula C16H10N16O B14128556 1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole CAS No. 372172-59-3](/img/structure/B14128556.png)
1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole is a complex organic compound featuring multiple tetrazole rings. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in various fields, including medicinal chemistry, material science, and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives typically involves [2+3]-cycloaddition reactions between nitriles and azides . For 1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole, the process may involve the reaction of appropriate phenoxy and phenyl derivatives with azides under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Lewis acids or amine salts .
Industrial Production Methods
Industrial production of tetrazole derivatives can be achieved through eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to minimize the use of toxic reagents and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole can undergo various chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole has several scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as precursors for other heterocycles.
Biology: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Medicine: Explored for its use in drug development, particularly as bioisosteres of carboxylic acids.
Industry: Utilized in the production of high-energy materials, such as propellants and explosives.
Mécanisme D'action
The mechanism of action of 1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole involves its interaction with molecular targets through its tetrazole rings. These rings can stabilize negative charges and participate in receptor-ligand interactions, making the compound effective in various biological activities . The exact pathways and molecular targets depend on the specific application and the nature of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-5-tetrazolyl derivatives: Known for their biological activities, including anti-inflammatory and analgesic properties.
5-Substituted tetrazoles: Used as bioisosteres of carboxylic acids and in coordination chemistry.
Uniqueness
1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole is unique due to its multiple tetrazole rings, which enhance its stability and reactivity. This compound’s structure allows for diverse applications in various fields, making it a valuable addition to the family of tetrazole derivatives .
Propriétés
Numéro CAS |
372172-59-3 |
|---|---|
Formule moléculaire |
C16H10N16O |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
1-[4-[3,4-bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole |
InChI |
InChI=1S/C16H10N16O/c1-3-13(29-7-17-21-25-29)15(31-9-19-23-27-31)5-11(1)33-12-2-4-14(30-8-18-22-26-30)16(6-12)32-10-20-24-28-32/h1-10H |
Clé InChI |
INECHGNXSRZIPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N3C=NN=N3)N4C=NN=N4)N5C=NN=N5)N6C=NN=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B14128477.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)


![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)








